molecular formula C21H27NO B1238132 Pseudopteroxazole

Pseudopteroxazole

Cat. No.: B1238132
M. Wt: 309.4 g/mol
InChI Key: HTRVXIUUWGLCAT-WMHQRMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudopteroxazole is a member of tetralins. It has a role as a metabolite.

Scientific Research Applications

Antimicrobial Activity and Structure-Activity Relationships

Pseudopteroxazole has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens. A study by McCulloch et al. (2012) found that semi-synthetic pseudopteroxazoles displayed notable antimicrobial activity against a range of Gram-positive bacteria, including Mycobacterium tuberculosis H37Rv. One compound, in particular, was more potent than natural pseudopterosin and this compound, demonstrating equipotent activity against both replicating and non-replicating persistent forms of M. tuberculosis with minimal cytotoxicity (McCulloch, Haltli, Marchbank, & Kerr, 2012).

Synthesis and Derivative Studies

The synthesis of this compound and its derivatives is an area of significant research interest due to their antimicrobial properties. Research by McCulloch et al. (2011) developed one-pot methodologies for the preparation of this compound and novel congeners from natural pseudopterosins. These compounds exhibited potent activity against various Gram-positive pathogens, including Mycobacterium spp. and vancomycin-resistant Enterococcus faecium (McCulloch, Berrué, Haltli, & Kerr, 2011).

Benzothiazines in Synthesis

The role of benzothiazines in the synthesis of this compound has been explored in several studies. Harmata and Hong (2005) described an enantioselective total synthesis of this compound, emphasizing the use of stereoselective processes such as intramolecular addition and Friedel-Crafts alkylation (Harmata & Hong, 2005). Another study by Davidson and Corey (2003) achieved the first enantiospecific total synthesis of this compound, revising its previously assigned stereochemistry (Davidson & Corey, 2003).

Tuberculosis Treatment

This compound has shown promise in the treatment of tuberculosis. Sun et al. (2020) reviewed the progress in the total synthesis of this compound and ileabethoxazole, alkaloids with significant antimicrobial activity against Mycobacterium tuberculosis (Sun, Xu, Wang, & Hu, 2020).

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d][1,3]oxazole

InChI

InChI=1S/C21H27NO/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,10,12-13,15-16H,6-7,9H2,1-5H3/t12-,13-,15+,16+/m0/s1

InChI Key

HTRVXIUUWGLCAT-WMHQRMGPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C

SMILES

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C

Synonyms

pseudopteroxazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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